molecular formula C11H15Cl2N3O B8697753 2-(1-(3,6-Dichloropyridazin-4-yl)piperidin-4-yl)ethanol CAS No. 921769-62-2

2-(1-(3,6-Dichloropyridazin-4-yl)piperidin-4-yl)ethanol

Cat. No.: B8697753
CAS No.: 921769-62-2
M. Wt: 276.16 g/mol
InChI Key: YEWSTVDSFUQDMW-UHFFFAOYSA-N
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Description

2-(1-(3,6-Dichloropyridazin-4-yl)piperidin-4-yl)ethanol is a chemical compound known for its unique structure and potential applications in various fields. This compound features a piperidine ring substituted with a 3,6-dichloropyridazine moiety and an ethan-1-ol group. Its distinct chemical structure makes it a subject of interest in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(3,6-Dichloropyridazin-4-yl)piperidin-4-yl)ethanol typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent substitution with the 3,6-dichloropyridazine group. The final step involves the introduction of the ethan-1-ol group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

2-(1-(3,6-Dichloropyridazin-4-yl)piperidin-4-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: The ethan-1-ol group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can modify the pyridazine ring or the piperidine ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions on the pyridazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethan-1-ol group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups at the chlorinated positions.

Scientific Research Applications

2-(1-(3,6-Dichloropyridazin-4-yl)piperidin-4-yl)ethanol has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s structure allows it to interact with biological targets, making it useful in biochemical assays and studies.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1-(3,6-Dichloropyridazin-4-yl)piperidin-4-yl)ethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(1-(1,3,4-Thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol: Shares a similar piperidine and ethan-1-ol structure but with a thiadiazole ring instead of pyridazine.

    2-(Piperidin-4-yl)ethan-1-ol: Lacks the pyridazine substitution, making it less complex.

Uniqueness

2-(1-(3,6-Dichloropyridazin-4-yl)piperidin-4-yl)ethanol is unique due to the presence of the 3,6-dichloropyridazine group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

921769-62-2

Molecular Formula

C11H15Cl2N3O

Molecular Weight

276.16 g/mol

IUPAC Name

2-[1-(3,6-dichloropyridazin-4-yl)piperidin-4-yl]ethanol

InChI

InChI=1S/C11H15Cl2N3O/c12-10-7-9(11(13)15-14-10)16-4-1-8(2-5-16)3-6-17/h7-8,17H,1-6H2

InChI Key

YEWSTVDSFUQDMW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CCO)C2=CC(=NN=C2Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a 50 mL round bottom flask, 9.18 g (0.05 mol) of 3,4,6-trichloro-pyridazine, 5.30 g (0.05 mol) of anhydrous sodium carbonate and 20 mL of N,N-dimethylacetamide (DMA) were added, stirred at room temperature, then 6.54 g (0.05 mol) of 2-(piperidin-4-yl)-ethanol (dissolved in 10 mL DMA) was added dropwise slowly, after the dropwise addition, the agitation was kept overnight, the reaction liquid was poured into 100 mL of distilled water on the next day, extracted for three times by using total 200 mL of dichloromethane, the extract solutions were combined together, dried over anhydrous Na2SO4, concentrated, and separated by using column chromatograph (eluent, petroleum ether:acetone=10:3) to obtain 6 g of 2-[1-(3,6-dichloro-pyridazin-4-yl)-piperidin-4-yl]-ethanol, yield: 43.6%, 1H-NMR (400MHz, DMSO-D6) δppm: 1.21˜1.31(m, 2H), 1.39˜1.43(m, 2H), 1.59˜1.67(m, 1H), 1.76˜1.79(dbrs, 2H), 2.82˜2.88(dt, 2H, J=11Hz), 3.45˜3.49(m, 2H), 3.70˜3.73(dbrs, 2H), 4.40˜4.42(t, 1H, J=5Hz), 7.35(s, 1H).
Quantity
9.18 g
Type
reactant
Reaction Step One
Quantity
5.3 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

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